(2-Propyl-1H-benzimidazol-1-yl)acetic acid
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Overview
Description
(2-Propyl-1H-benzimidazol-1-yl)acetic acid is a unique organic compound with the molecular formula C12H14N2O2 and a molecular weight of 218.258 g/mol . This compound belongs to the benzimidazole family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propyl-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of o-phenylenediamine with propyl aldehyde, followed by oxidation. Common methods for synthesizing benzimidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of various oxidizing agents such as cupric acetate . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Propyl-1H-benzimidazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring allows for substitution reactions, where functional groups can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
(2-Propyl-1H-benzimidazol-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized as a corrosion inhibitor and in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (2-Propyl-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring structure allows the compound to bind to active sites on enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, such as 2-methylbenzimidazole and 2-ethylbenzimidazole.
Imidazole Derivatives: Compounds like imidazole and its substituted derivatives
Uniqueness
(2-Propyl-1H-benzimidazol-1-yl)acetic acid is unique due to its specific propyl and acetic acid substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-propylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-5-11-13-9-6-3-4-7-10(9)14(11)8-12(15)16/h3-4,6-7H,2,5,8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKBAAWXVRUDNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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